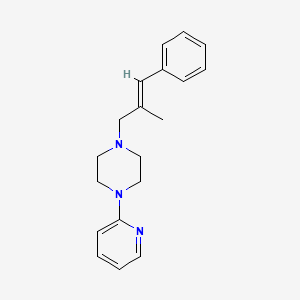![molecular formula C14H18ClN3O2 B5911297 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is also known as CMA and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone is not fully understood. However, it has been shown to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial, fungal, and viral strains. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone in lab experiments include its high purity and yield, as well as its potential applications in a variety of research areas. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are a number of future directions for the study of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone. These include further research into its mechanism of action, as well as its potential applications in the development of new drugs for the treatment of various diseases. Additionally, this compound could be further studied for its potential use as a chemotherapeutic agent for the treatment of cancer.
合成法
The synthesis of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone involves the reaction of 3-chloro-2-methylbenzaldehyde with hydrazine hydrate to form 3-chloro-2-methylbenzaldehyde hydrazone. The hydrazone is then reacted with morpholine and acetic anhydride to yield 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone. This synthesis method has been optimized for high yields and purity.
科学的研究の応用
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, this compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
(1E)-1-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-10-12(15)4-3-5-13(10)16-17-14(11(2)19)18-6-8-20-9-7-18/h3-5,16H,6-9H2,1-2H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGVYZAYDLSGML-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NN=C(C(=O)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/N=C(\C(=O)C)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)
![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)

![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
